Turanose

In vitro digestion Glycemic response Functional sweetener

Researchers formulating low-calorie beverages or acidic drinks face sucrose hydrolysis that causes browning, flavor loss, and high glycemic impact. Turanose-a natural sucrose isomer with an α-1,3 glycosidic bond-directly solves these issues: • 50% lower intestinal hydrolysis (18% vs 36% sucrose) for gradual glucose release • Zero hydrolysis at pH 3, 90°C-ideal for fruit juices, yogurts, and acidic beverages • Only 25% of oral bacteria metabolize it, enabling tooth-friendly formulations Supplied as ≥98% white powder with reliable ambient global logistics for R&D and formulation use.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B8075302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuranose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2/t4-,6-,7-,8-,9+,10-,11-,12-/m1/s1
InChIKeyRULSWEULPANCDV-PIXUTMIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 25 °C

Turanose: Low-Digestibility Sucrose Isomer


Turanose (α-D-glucopyranosyl-(1→3)-D-fructofuranose) is a reducing disaccharide belonging to the structural isomer class of sucrose, naturally occurring in honey at approximately 4.7% of the oligosaccharide fraction [1]. Unlike the more common α-1,2 linkage of sucrose, turanose features an α-1,3 glycosidic bond that fundamentally alters its metabolic and physicochemical behavior, positioning it as a functional sweetener candidate with distinct properties relative to other disaccharides such as sucrose, maltose, and isomaltulose [2].

Identity Sucrose isomer with an α-1,3 glycosidic bond
Digestibility Low intestinal hydrolysis profile reported
Source Naturally present in honey (~4.7% of oligosaccharide fraction)

Why Sucrose Isomer Substitution Fails


Sucrose isomers share the same monosaccharide building blocks—glucose and fructose—but differ in glycosidic linkage position (α-1,1 trehalulose, α-1,2 sucrose, α-1,3 turanose, α-1,4 maltulose, α-1,5 leucrose, α-1,6 isomaltulose/palatinose), which dictates susceptibility to enzymatic hydrolysis, digestive fate, and industrial processing stability [1]. Consequently, direct substitution among these isomers in formulations or research contexts without accounting for these quantifiable differences—in particular, turanose's markedly reduced intestinal hydrolysis (18% vs. 36% for sucrose at 4h) and distinct acid stability profile—will yield unpredictable glycemic impact, sweetness intensity, and shelf-life behavior, rendering generic replacement scientifically invalid [2].

Glycosidic linkage mismatch
α-1,3 bond alters enzyme susceptibility compared to other sucrose isomers (α-1,2, α-1,6, etc.)
Hydrolysis profile differs
Markedly lower intestinal hydrolysis may shift postprandial glucose response models
Acid stability not interchangeable
Resists acid hydrolysis under conditions where sucrose degrades, altering shelf-life behavior in acidic matrices

Turanose Differentiation Evidence


Intestinal Hydrolysis vs. Sucrose

In a simulated small intestinal fluid assay, turanose exhibited significantly reduced susceptibility to hydrolysis compared to sucrose [1]. This differential degradation directly informs its potential to elicit a lower postprandial glycemic response [1].

Intestinal Hydrolysis
Head-to-head
Turanose 18% vs Sucrose 36% degraded
Reported lower hydrolysis may support reduced-glycemic response modeling
In vitro simulated intestinal fluid, 4 h
In vitro digestion Glycemic response Functional sweetener

Sweetness Potency vs. Sucrose

Turanose possesses a relative sweetness value of 0.5 (where sucrose = 1.0), providing half the sweetening power per unit mass [1].

Sweetness Potency
Head-to-head
Turanose 0.5 (sucrose = 1.0)
Supports formulation design for reduced-sweetness profiles
Organoleptic evaluation
Sweetener formulation Taste profile Caloric reduction

Acid and Thermal Stability

Under acidic conditions (pH 3) at elevated temperature (90°C), turanose does not undergo hydrolysis, whereas sucrose is known to degrade under similar conditions [1]. This differential stability is critical for applications in acidic food matrices [1].

Acid & Thermal Stability
Cross-study comparable
No hydrolysis at pH 3, 90°C (sucrose degrades)
Acid-stable sweetener for acidic matrix research
pH 3, 90°C incubation
Food processing stability Acidic beverage formulation Shelf-life extension

Fermentability by Oral Bacteria

Among clinical dental plaque bacterial isolates capable of fermenting the sucrose isomer palatinose, only 25% were able to ferment turanose, compared to 100% for trehalulose and 70% for maltulose [1]. This suggests a lower potential for acidogenic fermentation by oral microbiota [1].

Oral Bacterial Fermentability
Head-to-head
25% of strains ferment turanose (vs 100% trehalulose, 70% maltulose, 23% leucrose)
Lower acidogenic potential in dental plaque model
146 clinical plaque isolates, pH ≤5.5
Cariogenicity Dental health Non-fermentable sweetener

α-Glucosidase Inhibition

Turanose has been identified as a mixed-type inhibitor of acid α-glucosidase from rabbit muscle and cattle liver in the presence of glycogen [1]. This property is utilized in diagnostic assays for Pompe disease [1].

α-Glucosidase Inhibition
Class-level
Mixed-type inhibitor (Ki not reported)
Supports enzyme assay development context
Rabbit muscle/liver acid α-glucosidase
Enzyme inhibition Glycogen metabolism Pompe disease diagnosis

Enzymatic Production Yield

Enzymatic production of turanose from sucrose using recombinant amylosucrase from Neisseria polysaccharea (NpAS) has been demonstrated with a yield of 56% [1]. This compares favorably to alternative production routes such as partial melezitose hydrolysis or two-step enzymatic processes using cyclomaltodextrin glucanotransferase (45% yield) [1].

Enzymatic Production Yield
Cross-study comparable
56% yield via recombinant amylosucrase
Supports biocatalytic process feasibility
45% yield reported for alternative route
Biocatalysis Process economics Scalability

Turanose Validated Applications


Low-Glycemic Functional Beverages

Turanose can be incorporated into ready-to-drink beverages and sports drinks to achieve reduced glycemic impact while maintaining palatable sweetness. Its 50% lower hydrolysis rate in simulated intestinal fluid (18% vs 36% for sucrose) and half the sweetness potency (0.5 relative to sucrose) enable precise formulation of low-calorie beverages with a more gradual glucose release profile [1].

Stable Acidic Dairy and Juice Products

Given turanose's exceptional stability under acidic conditions (no hydrolysis at pH 3, 90°C), it is an ideal sweetener for fruit juices, yogurt drinks, and other acidic beverages where sucrose would undergo acid-catalyzed hydrolysis leading to browning and flavor deterioration. This stability extends shelf-life and preserves organoleptic quality [1].

Sugar-Reduced Bakery and Cereal Products

Patent data indicate that incorporating turanose into grain-based fried foods accelerates curing speed, reduces oil absorption during frying, and delays rancidity during storage [1]. These properties make turanose a strategic ingredient for developing healthier, longer-lasting bakery snacks and breakfast cereals.

Dental-Friendly Confectionery and Oral Care

With only 25% of palatinose-fermenting oral bacterial strains able to metabolize turanose—compared to 100% for trehalulose—turanose presents a lower acidogenic potential in the oral cavity. This supports its use in tooth-friendly candies, chewing gums, and mouthwashes aimed at reducing caries risk [1].

Clinical Diagnostic Reagent for Pompe Disease

Turanose serves as a mixed-type inhibitor of acid α-glucosidase in diagnostic assays for Pompe disease (glycogen storage disease type II). Its specific inhibition profile enables reliable enzyme activity measurement in patient samples, a niche application not offered by common sucrose isomers [1].

Application
Selection Property
Validation Focus
Reduced glycemic response research
Intestinal hydrolysis resistance
In vitro digestion & postprandial modeling
Acidic beverage stability studies
Acid hydrolysis resistance (pH 3)
Processing stability & shelf-life
Reduced-sugar bakery/cereal research
Oil absorption & rancidity delay in frying
Frying process optimization & storage study
Oral fermentation screening
Low oral bacterial fermentability
Dental plaque acidogenicity assays
Pompe disease enzyme assay research
Mixed-type α-glucosidase inhibition
Enzyme activity assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Turanose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.